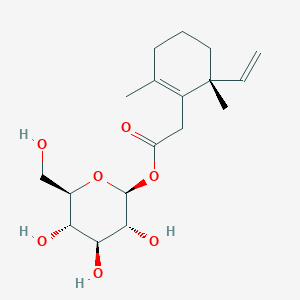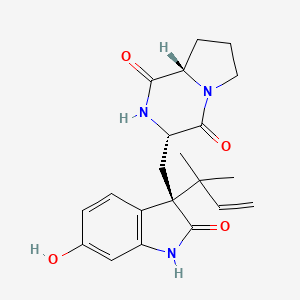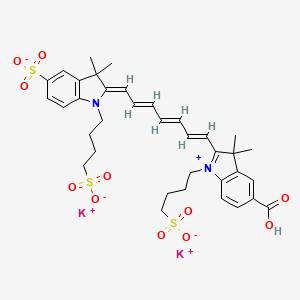
NIR-3 dye
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIR-3 dye is a cyanine dye and an organic potassium salt. It has a role as a fluorochrome. It contains a NIR-3(2-).
Aplicaciones Científicas De Investigación
Microwave Synthesis and Bioimaging
NIR-3 dye, a type of near-infrared (NIR) cyanine dye, is utilized in the synthesis and development of NIR Fluorescence Resonance Energy Transfer (FRET) biosensors. These biosensors have applications in determining protein structures, studying receptor/ligand interactions, and detecting cellular exposure to environmental toxins. Microwave synthesis has enhanced the efficiency of producing these dyes, offering environmental benefits and improved spectral characteristics compared to traditional methods (Winstead et al., 2007).
Nanomedicine and NIR-Bioimaging
In nanomedicine, NIR-3 dyes are integrated into lanthanide-containing inorganic nanostructures for NIR-NIR bioimaging. These nanostructures, due to their optical and magnetic properties, are promising for applications like optical imaging and magnetic resonance imaging (MRI), offering high spatial resolution and improved disease detection at early stages (Hemmer et al., 2013).
Advancements in Fluorescent Probes
Significant progress has been made in the development of NIR fluorescent probes, with NIR-3 dyes playing a crucial role. These probes enable deep photon penetration in tissues, minimize photo-damage, and reduce background auto-fluorescence, making them ideal for monitoring biologically relevant species in living systems (Guo et al., 2014).
Tumor Research and Therapies
NIR-3 dyes have shown significant applications in tumor research, being used in tumor imaging and therapies. They are involved in different diagnostic and therapeutic practices, aiding in photothermal and photodynamic therapies for cancer treatment (Yuan et al., 2013).
Carboxylic-Acid-Modulated Fluorescence
A new class of NIR functional fluorescent dyes, including NIR-3, has been developed with carboxylic-acid-controlled fluorescence on-off switching mechanisms. These dyes, offering high fluorescence quantum yields and good photostability, have potential applications in imaging endogenously produced chemicals in living animals (Yuan et al., 2012).
Cancer Targeting and Imaging
NIR-3 dyes are crucial in the development of multifunctional agents for simultaneous tumor targeting and NIR fluorescence imaging. They overcome limitations of conventional NIR dyes, such as poor hydrophilicity and low quantum yield, and show potential in tumor-targeted imaging (Luo et al., 2011).
Photodynamic Therapy and Bioimaging
NIR-3 dyes, forming part of photosensitizer agents, are used in photodynamic therapy and NIR fluorescence light imaging. Their stability and high sensitivity make them suitable for treating various diseases, especially cancers, in photodynamic therapy (Sarcan et al., 2018).
Three-Photon Near-Infrared Emission
NIR-3 dyes are used in nanoparticles for enhanced three-photon near-infrared emission, crucial for high-contrast biological imaging, especially in high-scattering tissues like brain tissue (Liu et al., 2018).
Propiedades
Nombre del producto |
NIR-3 dye |
|---|---|
Fórmula molecular |
C36H42K2N2O11S3 |
Peso molecular |
853.1 g/mol |
Nombre IUPAC |
dipotassium;(2Z)-2-[(2E,4E,6E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate |
InChI |
InChI=1S/C36H44N2O11S3.2K/c1-35(2)28-24-26(34(39)40)16-18-30(28)37(20-10-12-22-50(41,42)43)32(35)14-8-6-5-7-9-15-33-36(3,4)29-25-27(52(47,48)49)17-19-31(29)38(33)21-11-13-23-51(44,45)46;;/h5-9,14-19,24-25H,10-13,20-23H2,1-4H3,(H3-,39,40,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2 |
Clave InChI |
XULWNLNVIZGOMP-UHFFFAOYSA-L |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[K+].[K+] |
SMILES canónico |
CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[K+].[K+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264236.png)
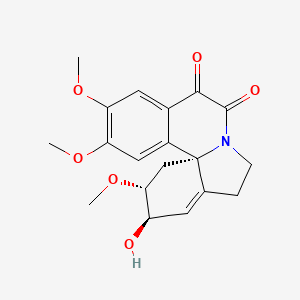

![1-tetradecanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264240.png)

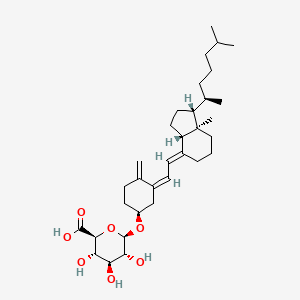
![N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B1264246.png)
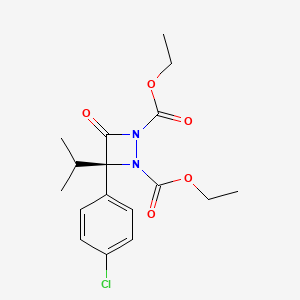
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-2-furancarboxamide](/img/structure/B1264249.png)


![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1264254.png)
